(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core and a difluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves multiple steps. One common method includes the reaction of 3,4-difluorophenyl isocyanate with a chromene derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its functional groups and overall structure.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Another compound with a difluorophenyl group, used in different synthetic applications.
Uniqueness
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of a chromene core and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12F2N2O4 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C18H12F2N2O4/c1-10(23)26-22-18-13(8-11-4-2-3-5-16(11)25-18)17(24)21-12-6-7-14(19)15(20)9-12/h2-9H,1H3,(H,21,24)/b22-18- |
InChI Key |
JUAMNPLKFFPNPV-PYCFMQQDSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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